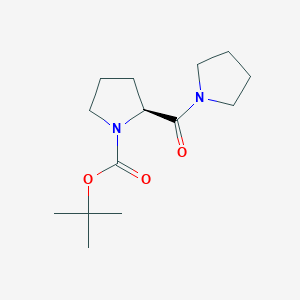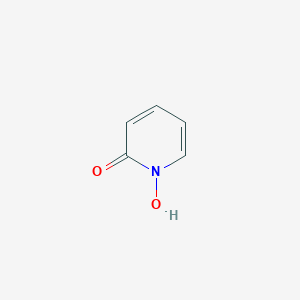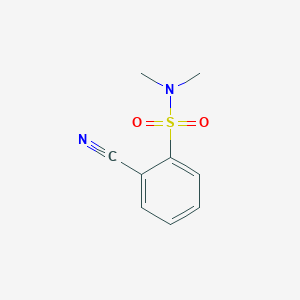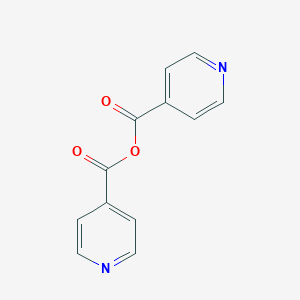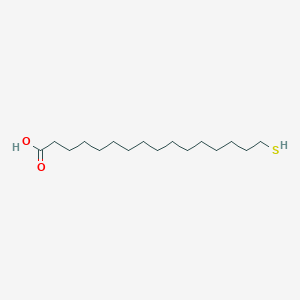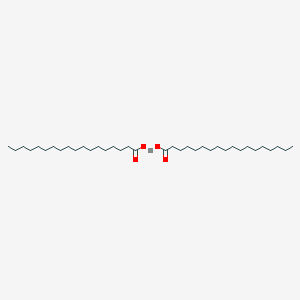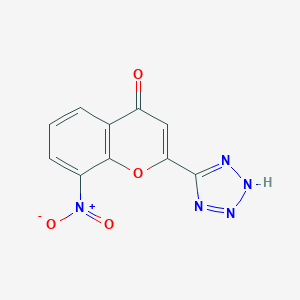
8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran, also known as NO-ASA, is a derivative of aspirin that has been synthesized for its potential use as an anti-inflammatory agent. This compound has been the subject of scientific research due to its unique chemical structure and potential benefits in treating various diseases.
Mechanism Of Action
8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran works by releasing nitric oxide (NO) when it is metabolized in the body. NO is a signaling molecule that plays a crucial role in various physiological processes such as vasodilation, platelet aggregation, and inflammation. 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran releases NO in a controlled manner, which can lead to its anti-inflammatory, anti-cancer, and cardioprotective effects.
Biochemical And Physiological Effects
8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran has been shown to have various biochemical and physiological effects. It can inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. Additionally, 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran can induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran can improve endothelial function by increasing NO bioavailability and reducing oxidative stress.
Advantages And Limitations For Lab Experiments
8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied for its potential use in treating various diseases, which makes it a promising candidate for further research. However, there are also some limitations to using 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran in lab experiments. It can be difficult to control the release of NO, which can lead to inconsistent results. Additionally, 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran research. One area of research is the development of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran derivatives that can release NO in a more controlled manner. Additionally, further studies are needed to determine the optimal dosage and administration route for 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran in treating various diseases. Furthermore, 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran can be used as a tool to study the role of NO in various physiological processes. Overall, 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran has the potential to be a valuable therapeutic agent and research tool in the future.
Synthesis Methods
8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran can be synthesized through a multi-step process involving the reaction of aspirin with nitric acid, followed by the addition of tetrazole and a reducing agent. This process results in the formation of 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran, which can be purified through various methods such as column chromatography.
Scientific Research Applications
8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran has been studied for its potential use in treating various diseases such as inflammation, cancer, and cardiovascular diseases. Studies have shown that 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran has anti-inflammatory properties and can inhibit the production of inflammatory cytokines. Additionally, 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran has been shown to have anti-cancer properties and can induce apoptosis in cancer cells. Furthermore, 8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran has been shown to have cardioprotective effects and can improve endothelial function.
properties
IUPAC Name |
8-nitro-2-(2H-tetrazol-5-yl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N5O4/c16-7-4-8(10-11-13-14-12-10)19-9-5(7)2-1-3-6(9)15(17)18/h1-4H,(H,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXAZECNTAYFMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=CC2=O)C3=NNN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617233 |
Source


|
| Record name | 8-Nitro-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nitro-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran | |
CAS RN |
141283-42-3 |
Source


|
| Record name | 8-Nitro-2-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

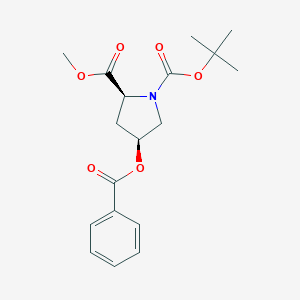
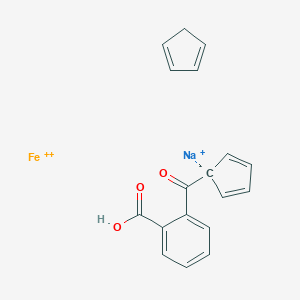
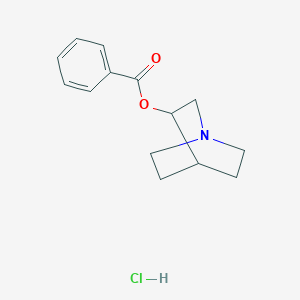

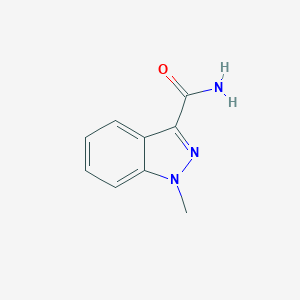
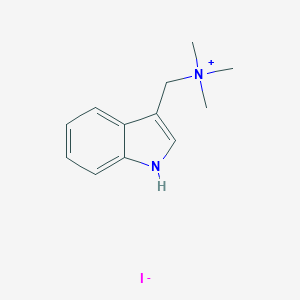
![5-Methoxybenzo[c]isoxazole](/img/structure/B179264.png)
